molecular formula C11H11NO B8658529 Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- CAS No. 81257-93-4

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-

Cat. No. B8658529
Key on ui cas rn: 81257-93-4
M. Wt: 173.21 g/mol
InChI Key: RJHJCZNWDIGZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173056B2

Procedure details

To a stirred solution of 4-hydroxychroman (10.14 g, 67.5 mmol) in acetic acid (150 mL) under Ar was added acetic anhydride (12.7 mL, 135 mmol) and the mixture was heated at reflux for 3 h, then allowed to cool to ambient temperature. Palladium on carbon (10 wt %; 1.8 g, 2.5 mol %) was added and the mixture was shaken in a Parr hydrogenator under a 42 psi atmosphere of hydrogen overnight. The reaction mixture was filtered, the solvent was removed in vacuo and the residue was taken-up in ethyl acetate. The solution was washed with saturated aqueous sodium bicarbonate solution, brine, dried (magnesium sulfate) and concentrated in vacuo to afford the product (7.73 g, 85%) as a pale yellow liquid: IR vmax (film)/cm−1 2937, 2863, 1737, 1609, 1582, 1490, 1456, 1304, 1267, 1228, 1189, 1116, 1065, 1008 and 754; NMR (400 MHz, CDCl3) δH 2.00 (2H, m), 2.78 (2H, t, J 6.5 Hz), 4.17 (2H, t, J 7 Hz), 6.81 (2H, m) and 7.05 (2H, m). Chroman-6-carboxaldehyde and chroman-8-carboxaldehyde A mixture of chroman-6-carboxaldehyde and chroman-8-carboxaldehyde was prepared according to the method described in Example 3, using chroman (7.70 g, 57.4 mmol) to produce a mixture [6-CHO:8-CHO (1:1)] of aldehyde products (8.98 g, 96%) as a pale orange liquid which was used without further purification. Methyl 2-azido-3-(2,3-dihydro-4H-benzopyran-6-yl)propenate and methyl 2-azido-3-(2,3-dihydro-4H-benzopyran-8-yl)propenate Methyl 2-azido-3-(2,3-dihydro-4H-benzopyran-6-yl)propenate and methyl 2-azido-3-(2,3-dihydro-4H-benzopyran-8-yl)propenate were prepared according to the method described in Example 3, using a mixture (1:1) of chroman-6-carboxaldehyde and chroman-8-carboxaldehyde (8.95 g, 55.2 mmol) to produce after purification by flash column chromatography [SiO2; dichloromethane-heptane (1:1)] a mixture [6-substituted:8-substituted (3:1)] of products (5.15 g, 36%) as a pale yellow solid which was used without further purification. Methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate, methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate and methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate Methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate, methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate and methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate were prepared according to the method described in Example 3, using a mixture (3:1) of methyl 2-azido-3-(2,3-dihydro-4H-benzopyran-6-yl)propenate and methyl 2-azido-3-(2,3-dihydro-4H-benzofuran-8-yl)propenate (5.1 g, 19.7 mmol) to produce a mixture [(2,3-g):(3,2-f)(2,3-e)−10:2:5] of products (4.33 g, 94%) as a yellow solid which was used without further purification. 7,8-Dihydro-9H-pyrano[2,3-g]indole-2-carboxylic acid, 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid and 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid 7,8-Dihydro-9H-pyrano[2,3-g]indole-2-carboxylic acid, 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid and 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid were prepared according to the method described in Example 3, using a mixture (10:5:2) of methyl 7,8-dihydro-9H-pyrano[2,3-g]indol-2-carboxylate, methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate and methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate (4.33 g, 18.7 mmol) to produce, after trituration with isopropyl ether, a mixture [(2,3-g):(3,2-f):(2,3-e)−7:1:2] of products (2.30 g, 57%) as a white solid. The filtrate was evaporated and purified by flash column chromatography [SiO2; ethyl acetate-heptane (2:1)+0.5% acetic acid] to afford an oil which solidified upon treatment with isopropyl ether-heptane to afford a mixture [(2,3-g):(3,2-f):(2,3-e)−44:22:34] of products (818 mg, 20%) as a white solid. The products were combined and used without further purification. 7,8-Dihydro-9H-pyrano[2,3-g]indole, 6,7-dihydro-5H-pyrano[3,2-g]indole and 5,6-dihydro-7H-pyrano[2,3-e]indole 7,8-Dihydro-9H-pyrano[2,3-g]indole, 6,7-dihydro-5H-pyrano[3,2-g]indole and 5,6-dihydro-7H-pyrano[2,3-e]indole were prepared according to the procedure described in Example 3, using a mixture [(2,3-g):(3,2-f):(2,3-e)−11:1:4] of 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylic acid, 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid and 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid (3.12 g, 14.4 mmol) to produce, after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)−72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which was used without further purification. Also collected was 6,7-dihydro-5H-pyrano[3,2-f]indole (250 mg, 10%) as an off-white solid [Rf 0.33 (SiO2; dichloromethane)]. (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7.8-dihydro-9H-pyrano[2,3-g]indole was prepared according to the method described in Example 3, using a mixture [(2,3-g):(2,3-e)−7:3] of 7,8-dihydro-9H-pyrano[2,3-g]indole and 5,6-dihydro-7H-pyrano[2,3-e]indole (1.34 g, 7.7 mmol) to produce, after purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:4)], the product (890 mg, 35%) as a white solid: IR vmax (Nujol)/cm−1 3352, 2925, 2855, 1687, 1611, 1528, 1458, 1424, 1367, 1358, 1247, 1167, 1054, 961, 704 and 632; NMR (400 MHz, CDCl3) δH 1.03 (3H, d, J 7 Hz), 1.36 (9H, s), 3.10 (1H, m), 3.18 (1H, m), 3.94 (1H, sept, J 7 Hz), 4.12 (1H, m), 4.15 (2H, dd, J 4.5, 6 Hz), 4.46 (1H, m), 6.35 (1H, d, J 3 Hz), 6.63 (1H, d, J 8.5 Hz), 6.82 (1H, d, J 3 Hz) and 7.27 (1H, d, J 8.5 Hz). (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-2,3,7,8-tetrahydro-9H-pyrano[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-2,3,7,8-tetrahydro-9H-pyrano[2,3-g]indole was prepared according to the procedure described in Example 3, using (S)-1-[2-(tert-butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole (870 mg, 2.63 mmol) with the following modification. After the basification step, the mixture was extracted with chloroform, washed with brine, dried (magnesium sulfate) and concentrated in vacuo to afford the product (860 mg, 98%) as a white solid: mp. 137–140° C.; Found: C, 68.71; H, 8.49; N, 8.39%. C19H28N2O3 requires: C, 68.65; H, 8.49; N, 8.42%. (S)-1-(2,3,7,8-Tetrahydro-9H-pyrano[2,3-g]indol-1-yl)-2-propylamine fumarate (S)-1-(2,3,7,8-Tetrahydro-9H-pyrano[2,3-g]indol-1-yl)-2-propylamine fumarate was prepared according to the method described in Example 3, using (S)-1-[2-(tert-butoxycarbonylamino)propyl]-2,3,7,8-tetrahydro-9H-pyrano[2,3-g]indole (820 mg, 2.47 mmol) with the following modification. After evaporation of the methanol, the residue was partitioned between ether and aqueous sodium hydroxide (2N), the aqueous phase was extracted with ether, dried (magnesium sulfate) and concentrated in vacuo to afford the free amine as a pale yellow oil (572 mg, 100%). The fumarate was formed according to the procedure described in Example 3, giving the product (728 mg, 79%) as a white solid: mp. 168–169° C.; Found: C, 62.02; H, 7.14; N, 8.02%. C14H20N2O.C4H4O4 requires: C, 62.05; H, 6.94; N, 8.04%.
Name
(S)-1-[2-(tert-butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
Quantity
3.12 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5,6-dihydro-7H-pyrano[2,3-e]indole
Quantity
1.34 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1C(O)=O.[O:17]1[C:29]2[C:21]([CH2:22][C:23]3[CH2:24][CH2:25][NH:26][C:27]=3[CH:28]=2)=[CH:20][CH:19]=[C:18]1C(O)=O.[O:33]1[C:38]2[C:39]3[CH:40]=[CH:41][NH:42][C:43]=3[CH2:44][CH2:45][C:37]=2[CH:36]=[CH:35][CH:34]1C(O)=O.N1C2C(=CC=C3OCCCC3=2)C=C1.[O:62]1[C:67]2[C:68]3[CH:69]=[CH:70][NH:71][C:72]=3[CH2:73][CH2:74][C:66]=2[CH:65]=[CH:64][CH2:63]1.[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH:87]=[CH:86]1)=[O:81])([CH3:78])([CH3:77])[CH3:76]>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[NH:26]1[C:27]2[C:23](=[CH:22][CH:21]=[C:29]3[O:17][CH2:18][CH2:19][CH2:20][C:28]3=2)[CH:24]=[CH:25]1.[O:33]1[C:38]2[C:39]3[CH:40]=[CH:41][NH:42][C:43]=3[CH2:44][CH2:45][C:37]=2[CH:36]=[CH:35][CH2:34]1.[O:62]1[C:67]2[C:68]3[CH:69]=[CH:70][NH:71][C:72]=3[CH2:73][CH2:74][C:66]=2[CH:65]=[CH:64][CH2:63]1.[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH2:87][CH2:86]1)=[O:81])([CH3:78])([CH3:76])[CH3:77].[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH2:87][CH2:86]1)=[O:81])([CH3:78])([CH3:76])[CH3:77] |f:7.8,10.11|

Inputs

Step One
Name
(S)-1-[2-(tert-butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole
Quantity
870 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](CN1C=CC2=CC=C3C(=C12)CCCO3)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
Step Three
Name
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
Step Four
Name
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
Quantity
3.12 g
Type
reactant
Smiles
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=C3C(=C12)CCCO3
Step Six
Name
5,6-dihydro-7H-pyrano[2,3-e]indole
Quantity
1.34 g
Type
reactant
Smiles
O1CC=CC2=C1C=1C=CNC1CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without further purification
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)−72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which
CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
Also collected
CUSTOM
Type
CUSTOM
Details
(S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7.8-dihydro-9H-pyrano[2,3-g]indole was prepared
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
after purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:4)]
EXTRACTION
Type
EXTRACTION
Details
After the basification step, the mixture was extracted with chloroform
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C3C(=C12)CCCO3
Name
Type
product
Smiles
N1C=CC2=CC=C3C(=C12)CCCO3.O3CC=CC1=C3C=3C=CNC3CC1
Name
Type
product
Smiles
O1CC=CC2=C1C=1C=CNC1CC2
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N[C@H](CN1CCC2=CC=C3C(=C12)CCCO3)C.C(C)(C)(C)OC(=O)N[C@H](CN3CCC1=CC=C2C(=C31)CCCO2)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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